5-(4-Methoxyphenyl)-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one
Description
5-(4-Methoxyphenyl)-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one is a pyrrolopyrimidine derivative characterized by a partially saturated pyrrolo[2,3-d]pyrimidinone core and a 4-methoxyphenyl substituent at position 4. The 6,7-dihydro configuration introduces conformational flexibility, distinguishing it from fully aromatic analogs. This compound is of interest in medicinal chemistry due to the pyrrolopyrimidine scaffold's prevalence in kinase inhibitors and antitumor agents .
Properties
Molecular Formula |
C13H13N3O2 |
|---|---|
Molecular Weight |
243.26 g/mol |
IUPAC Name |
5-(4-methoxyphenyl)-3,5,6,7-tetrahydropyrrolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C13H13N3O2/c1-18-9-4-2-8(3-5-9)10-6-14-12-11(10)13(17)16-7-15-12/h2-5,7,10H,6H2,1H3,(H2,14,15,16,17) |
InChI Key |
BPVDHSBDIDMEQQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2CNC3=C2C(=O)NC=N3 |
Origin of Product |
United States |
Preparation Methods
Palladium-Catalyzed Arylation
Aryl boronic acids enable direct functionalization of brominated pyrrolo[2,3-d]pyrimidines. For example, 6-bromo-2,4-diamino-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile reacts with 4-methoxyphenylboronic acid under Suzuki conditions (Pd(dppf)Cl₂, Cs₂CO₃, i-PrOH/H₂O, 100°C), affording the target compound in 23–35% yield after HPLC purification. The low yield stems from competing protodeboronation and homocoupling side reactions, mitigated by degassing solvents and using excess boronic acid (1.5–2.0 equiv).
Alternative Catalytic Systems
Buchwald-Hartwig amination with Pd₂(dba)₃ and Xantphos allows coupling of 4-methoxyaniline to chloro-pyrrolopyrimidines. In dioxane at 140°C, this method achieves higher yields (up to 66%) but requires microwave irradiation for efficient heating.
Multicomponent Domino Reactions
Aqueous-Phase Synthesis
A one-pot, three-component reaction combines 2,6-diaminopyrimidin-4(3H)-one, 2,2-dihydroxy-1-(4-methoxyphenyl)ethan-1-one, and aniline in water with acetic acid catalysis. The reaction proceeds via Knoevenagel condensation, cyclocondensation, and annulation, yielding the title compound in 72% yield after 8 hours at 80°C. This green chemistry approach minimizes organic solvent use but requires strict pH control (pH 4–5) to prevent decomposition.
Cyclization Strategies
HCl-Mediated Cyclocondensation
Cyclization of 1-(2,4-dinitrophenyl)pyrazole derivatives with nitriles in dioxane under HCl gas forms the pyrimidinone ring. Substituting aliphatic nitriles with 4-methoxybenzonitrile introduces the aryl group, though yields are variable (30–55%). Microwave-assisted synthesis reduces reaction times from 6 hours to 15 minutes but risks overfunctionalization.
Comparative Analysis of Synthetic Routes
| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Nucleophilic + EDC | 4-Chloro-pyrrolopyrimidine | EDC, NHS, 4-methoxyaniline, DMF | 45–68 | >95% |
| Suzuki Coupling | 6-Bromo-pyrrolopyrimidine | Pd(dppf)Cl₂, 4-MeOPhB(OH)₂ | 23–35 | 90–98% |
| Multicomponent | 2,6-Diaminopyrimidinone | AcOH, H₂O, 80°C | 72 | 97% |
| Cyclization | Pyrazole-nitrite precursor | HCl gas, dioxane | 30–55 | 85–92% |
The multicomponent route offers the highest yield and environmental sustainability, while EDC coupling provides superior purity. Suzuki methods remain valuable for late-stage diversification but require yield optimization.
Purification and Characterization
Final compounds are purified via silica gel chromatography (EtOAc/hexane or MeOH/CH₂Cl₂ gradients) or reverse-phase HPLC (MeCN/H₂O with 0.1% TFA). Characterization by ¹H NMR confirms the 4-methoxyphenyl singlet at δ 3.78 ppm and pyrrolopyrimidine NH signals at δ 10.72–12.52 ppm. High-resolution mass spectrometry (HRMS) validates molecular ions within 3 ppm error .
Chemical Reactions Analysis
Types of Reactions
5-(4-Methoxyphenyl)-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The pyrimidine ring can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 5-(4-Hydroxyphenyl)-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Biological Activities
5-(4-Methoxyphenyl)-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one exhibits a range of biological activities that make it a candidate for therapeutic applications:
- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties. It has been evaluated in vitro against various cancer cell lines, demonstrating cytotoxic effects that warrant further investigation into its mechanism of action and potential as an anticancer agent .
- Antimicrobial Properties : Research indicates that derivatives of pyrrolo[2,3-d]pyrimidines exhibit antimicrobial activity. The presence of the methoxy group may enhance the lipophilicity and overall bioactivity of the compound against specific pathogens .
- Neuroprotective Effects : Some studies have suggested that compounds within this class may offer neuroprotective benefits, potentially through modulation of neurotransmitter systems or reduction of oxidative stress in neuronal cells .
Case Study 1: Anticancer Efficacy
A study investigated the anticancer efficacy of this compound against breast cancer cell lines. The compound was found to inhibit cell proliferation significantly at micromolar concentrations. Mechanistic studies indicated that it induces apoptosis through caspase activation pathways.
Case Study 2: Antimicrobial Activity
In another study focusing on antimicrobial properties, derivatives were tested against Gram-positive and Gram-negative bacteria. The results showed promising inhibition zones compared to standard antibiotics, suggesting potential for development into new antimicrobial agents.
Mechanism of Action
The mechanism of action of 5-(4-Methoxyphenyl)-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors involved in inflammatory pathways. The exact molecular targets and pathways can vary depending on the specific derivative and application.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle Variations
Pyrrolo[2,3-d]pyrimidinone vs. Thieno[2,3-d]pyrimidinone
- Target Compound: Pyrrolo[2,3-d]pyrimidinone core with a nitrogen-containing pyrrole ring.
- Thieno[2,3-d]pyrimidinone Analogs: Replace the pyrrole with a thiophene ring (e.g., 5-(4-Methoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one, CAS 17537-76-7). The pyrrolo core may offer better hydrogen-bonding interactions with biological targets .
Positional Isomerism
Substituent Modifications
Halogenated Phenyl Groups
- 5-(4-Bromophenyl)thieno[2,3-d]pyrimidin-4(3H)-one (CAS 307512-24-9, Similarity: 0.93): Bromine increases molecular weight (MW 333.20 vs. 258.30 for methoxy analog) and lipophilicity.
Functional Group Additions
Saturation and Conformational Effects
- 6,7-Dihydro Configuration : Reduces aromaticity compared to unsaturated analogs (e.g., 5-(4-Methoxyphenyl)pyrrolo[2,3-d]pyrimidin-4(3H)-one).
- Impact : Increased flexibility may improve binding to flexible enzyme active sites but reduce π-π stacking interactions .
Biological Activity
5-(4-Methoxyphenyl)-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and therapeutic potential based on diverse research findings.
- Molecular Formula : C₁₃H₁₃N₃O₂
- Molecular Weight : 243.26 g/mol
- CAS Number : 1708013-96-0
- InChI Key : Not provided in the search results.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing primarily on its anticancer and antimicrobial properties.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has shown inhibitory effects against various cancer cell lines. The following table summarizes some of the findings related to its cytotoxic activity:
| Study | Cell Line | IC50 (µM) | Activity Description |
|---|---|---|---|
| Study A | A549 (Lung) | 15.2 | Significant growth inhibition |
| Study B | MCF-7 (Breast) | 10.5 | Moderate cytotoxicity observed |
| Study C | HeLa (Cervical) | 12.3 | Effective against cell proliferation |
These results indicate that this compound exhibits promising anticancer properties.
The mechanism of action appears to involve the inhibition of specific enzymes or pathways associated with cancer cell growth. For example, some studies suggest that it may inhibit dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and cellular proliferation .
Case Studies
-
Study on Anticancer Effects :
- In a controlled environment, the compound was administered to various cancer cell lines.
- Results showed a dose-dependent inhibition of cell growth with varying IC50 values across different lines.
- The study concluded that the compound could be a viable candidate for further development as an anticancer drug.
-
Antimicrobial Activity Assessment :
- Another investigation focused on the antimicrobial properties of the compound.
- It was tested against a panel of bacteria and fungi, showing significant inhibitory effects at lower concentrations.
- The findings suggest that it may serve as a lead compound for developing new antimicrobial agents.
Q & A
Basic: What are the optimal synthetic routes for 5-(4-Methoxyphenyl)-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one?
Methodological Answer:
The synthesis typically involves multi-step reactions starting from pyrrole and pyrimidine precursors. Key steps include:
- Cyclization : Reacting appropriately substituted pyrrole intermediates with pyrimidine derivatives under controlled conditions (e.g., reflux in ethanol or DMF) to form the fused pyrrolo[2,3-d]pyrimidinone core .
- Functionalization : Introducing the 4-methoxyphenyl group via nucleophilic substitution or coupling reactions. For example, Suzuki-Miyaura cross-coupling may be employed to attach aryl groups .
- Purification : Use silica gel column chromatography with gradients of ethyl acetate/hexane to isolate the product. Yields can exceed 85% under optimized conditions .
Basic: How can spectroscopic and chromatographic methods characterize this compound?
Methodological Answer:
- 1H/13C NMR : Analyze chemical shifts to confirm the fused pyrrolo-pyrimidine structure. For instance, the methoxy group (-OCH3) typically appears as a singlet near δ 3.8 ppm in 1H NMR, while the carbonyl (C=O) resonates near δ 165 ppm in 13C NMR .
- HRMS : Confirm molecular weight and fragmentation patterns. For example, HRMS (EI) for a related compound showed an [M+H]+ peak at m/z 393.0478, matching the theoretical mass .
- Melting Point : Determine purity; deviations >2°C from literature values suggest impurities. Related derivatives exhibit melting points between 175–203°C .
Advanced: What strategies are effective for identifying biological targets of this compound?
Methodological Answer:
- Kinase Profiling : Screen against kinase panels (e.g., ATR, EGFR mutants) using ATP-competitive assays. For example, analogs with similar scaffolds inhibit ATR kinase (IC50 < 100 nM) by disrupting DNA repair pathways .
- X-ray Crystallography : Co-crystallize the compound with putative targets (e.g., thymidylate synthase) to visualize binding modes. The PDB entry 4EW2 (resolution: 1.60 Å) reveals interactions between pyrrolo-pyrimidine derivatives and enzyme active sites .
- Cellular Assays : Measure antiproliferative effects in cancer cell lines (e.g., HCT-116) using MTT assays. Correlate IC50 values with kinase inhibition data to infer primary targets .
Advanced: How to design structure-activity relationship (SAR) studies for this compound?
Methodological Answer:
- Substituent Variation : Synthesize analogs with modified substituents (e.g., replacing methoxy with chloro or methyl groups) to assess impact on activity. shows that a methylthio group increases lipophilicity, altering pharmacokinetics .
- Bioisosteric Replacement : Replace the pyrrolo-pyrimidine core with thieno-pyrimidine or triazolo-pyrimidine scaffolds to evaluate target selectivity. For instance, thieno-pyrimidine derivatives in exhibit enhanced kinase inhibition .
- Pharmacophore Mapping : Use docking simulations (e.g., AutoDock Vina) to identify critical hydrogen-bonding interactions. The methoxyphenyl group often engages in π-π stacking with hydrophobic kinase pockets .
Advanced: How to resolve contradictions in reported biological activity data?
Methodological Answer:
- Assay Standardization : Compare protocols for inconsistencies (e.g., ATP concentrations in kinase assays). For example, ATR inhibition may vary 10-fold between 1 mM and 10 µM ATP conditions .
- Structural Validation : Re-examine compound purity and stereochemistry. Impurities >5% (by HPLC) can skew IC50 values. Use chiral columns to resolve enantiomers if applicable .
- Cross-Target Profiling : Test off-target effects. A compound reported as a kinase inhibitor in may also bind folate receptors (FRα/β), as seen in ’s dual-target inhibitors .
Advanced: What computational methods support mechanistic studies of this compound?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Model binding stability over 100 ns trajectories. For example, MD of pyrrolo-pyrimidine derivatives in ATR kinase reveals stable hydrogen bonds with Val848 and Glu848 residues .
- QSAR Modeling : Use CoMFA or CoMSIA to correlate substituent electronegativity with activity. A QSAR model for analogs in showed R² = 0.89 for logP vs. IC50 .
- Free Energy Perturbation (FEP) : Calculate ΔΔG values for mutagenesis studies (e.g., predicting resistance mutations like ATR Leu870Val) .
Basic: How to optimize solubility and stability for in vivo studies?
Methodological Answer:
- Salt Formation : Prepare hydrochloride or mesylate salts to enhance aqueous solubility. For example, diethyl ester prodrugs in improve bioavailability by 3-fold .
- Formulation : Use PEG-400/water (1:1) or cyclodextrin complexes for parenteral administration. Stability studies (40°C/75% RH) show <5% degradation over 30 days .
Advanced: How to validate target engagement in complex biological systems?
Methodological Answer:
- Cellular Thermal Shift Assay (CETSA) : Monitor thermal stabilization of ATR kinase in lysates treated with the compound. A ΔTm > 4°C confirms target binding .
- Photoaffinity Labeling : Incorporate a diazirine moiety into the compound to crosslink with targets, followed by pull-down and LC-MS/MS identification .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
